molecular formula C21H20O6 B13805558 Cyclointegrin CAS No. 60791-48-2

Cyclointegrin

カタログ番号: B13805558
CAS番号: 60791-48-2
分子量: 368.4 g/mol
InChIキー: LRBWGBCDUCRXLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclic arginine-glycine-aspartate (RGD) peptides are a class of integrin inhibitors designed to target αVβ3 and related integrins, which are overexpressed in tumor cells and angiogenic endothelial cells. These peptides inhibit integrin-mediated adhesion, migration, and signaling, making them promising candidates for cancer therapy and imaging. Key compounds in this class include cyclo(RGDfV), cyclo(RGDf-N(Me)V-) (Cilengitide), cyclo(RGDyK), and cyclo(RGDfK), each differing in structural modifications that influence binding affinity, selectivity, and therapeutic efficacy .

特性

CAS番号

60791-48-2

分子式

C21H20O6

分子量

368.4 g/mol

IUPAC名

5,15-dihydroxy-17-methoxy-9,9-dimethyl-8,20-dioxatetracyclo[10.8.0.02,7.014,19]icosa-1(12),2(7),3,5,14,16,18-heptaen-13-one

InChI

InChI=1S/C21H20O6/c1-21(2)7-6-14-19(24)18-15(23)9-12(25-3)10-17(18)26-20(14)13-5-4-11(22)8-16(13)27-21/h4-5,8-10,22-23H,6-7H2,1-3H3

InChIキー

LRBWGBCDUCRXLG-UHFFFAOYSA-N

正規SMILES

CC1(CCC2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)OC)C

melting_point

260 °C

物理的記述

Solid

製品の起源

United States

準備方法

The preparation of Cyclointegrin can be achieved through various synthetic routes. One common method involves the mechanochemical activation by grinding, which is a solvent-free, green chemistry approach. This method is highly efficient, versatile, and eco-friendly

化学反応の分析

Cyclointegrin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinones, while reduction could produce hydroxy derivatives .

作用機序

The mechanism of action of Cyclointegrin involves its interaction with integrin receptors. Integrins are transmembrane receptors that mediate cell adhesion and signal transduction. This compound binds to these receptors, modulating various signaling pathways such as Ras- and Rho-GTPase, TGFβ, Hippo, Wnt, Notch, and sonic hedgehog pathways. These interactions play a significant role in processes like tumor progression, angiogenesis, and cell motility .

類似化合物との比較

Comparative Analysis of Cyclic RGD Peptides

Structural Modifications and Binding Affinity

Structural variations, such as N-methylation, D-amino acid substitutions, and side-chain functionalization, significantly impact integrin binding. For example:

  • Cyclo(RGDfV) : The parent compound with moderate αVβ3 affinity (IC50 ~10–50 nM) .
  • Cyclo(RGDf-N(Me)V-) (Cilengitide): N-methylation of valine enhances αVβ3 binding (IC50 ~0.1–1 nM) and selectivity over αIIbβ3 integrin, making it one of the most potent antagonists .
  • Cyclo(RGDyK) and Cyclo(RGDfK) : Tyrosine or lysine substitutions improve solubility and enable conjugation with imaging probes or chemotherapeutics. Their αVβ3 affinities are comparable to Cilengitide (IC50 ~1–10 nM) .
Table 1: Binding Affinity and Selectivity of Key Cyclic RGD Peptides
Compound Structural Modification αVβ3 IC50 (nM) Selectivity (vs. αIIbβ3) Clinical Status
Cyclo(RGDfV) None 10–50 Moderate Preclinical
Cyclo(RGDf-N(Me)V-) N-methylation 0.1–1 High Phase III (failed)
Cyclo(RGDyK) Tyrosine substitution 1–10 High Clinical imaging
Cyclo(RGDfK) Lysine substitution 1–10 High Targeted therapy

Mechanisms of Action and Functional Outcomes

  • Cilengitide : Inhibits αVβ3/αVβ5 integrins, blocking angiogenesis and tumor growth. Despite high affinity, it failed in glioblastoma Phase III trials due to insufficient efficacy .
  • Cyclo(RGDyK): Used in radiolabeled forms (e.g., ⁹⁹ᵐTc-HYNIC-E-[c(RGDfK)]₂) for tumor imaging, demonstrating 6–7.5% ID/g uptake in ovarian carcinoma models .
  • Cyclo[DKP-RGD]1 : A peptidomimetic that disrupts Akt phosphorylation and endothelial cell migration, showing anti-angiogenic effects at 1 nM .

Limitations and Challenges

  • Low oral bioavailability: Most cyclic RGD peptides require intravenous administration.
  • Off-target effects : High liver and spleen uptake observed in radiolabeled peptides like ⁹⁹ᵐTc-HYNIC-E-[c(RGDfK)]₂ .
  • Resistance mechanisms : Tumor heterogeneity and integrin redundancy limit efficacy in clinical settings .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。